

Spectroscopic data of 1,4-Dibenzoyloxycyclohexane (NMR, IR, MS)

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Compound of Interest

Compound Name: 1,4-Dibenzoyloxycyclohexan

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An In-depth Technical Guide on the Spectroscopic Data of **1,4-Dibenzoyloxycyclohexan**e

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the cis and trans isomers of **1,4-dibenzoyloxycyclohexan**e. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The spectroscopic data presented in this document are predicted values based on established principles of organic spectroscopy. They are intended to serve as a reference and may differ slightly from experimentally obtained data.

Predicted Spectroscopic Data

The spectroscopic characteristics of **1,4-dibenzoyloxycyclohexan**e are highly dependent on its stereochemistry. The cis and trans isomers exhibit distinct spectral features, particularly in NMR, due to their different molecular symmetries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.



Table 1: Predicted ¹H NMR Data for **1,4-Dibenzoyloxycyclohexan**e Isomers (in CDCl₃)

Isomer	Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
trans	H-1, H-4 (methine)	~5.15	Multiplet	2H
H-2, H-3, H-5, H-6 (methylene, axial)	~1.80	Multiplet	4H	
H-2, H-3, H-5, H-6 (methylene, equatorial)	~2.20	Multiplet	4H	
Aromatic (ortho)	~8.05	Doublet	4H	_
Aromatic (para)	~7.60	Triplet	2H	
Aromatic (meta)	~7.45	Triplet	4H	
cis	H-1, H-4 (methine)	~5.00	Multiplet	2H
H-2, H-3, H-5, H-6 (methylene)	~1.95	Multiplet	8H	
Aromatic (ortho)	~8.05	Doublet	4H	_
Aromatic (para)	~7.60	Triplet	2H	
Aromatic (meta)	~7.45	Triplet	4H	

Table 2: Predicted ¹³C NMR Data for **1,4-Dibenzoyloxycyclohexan**e Isomers (in CDCl₃)



Isomer	Carbon Assignment	Predicted Chemical Shift (δ, ppm)
trans	C-1, C-4 (methine)	~73.5
C-2, C-3, C-5, C-6 (methylene)	~31.0	
Carbonyl (C=O)	~166.0	-
Aromatic (ipso)	~130.5	-
Aromatic (para)	~133.0	-
Aromatic (ortho)	~129.7	-
Aromatic (meta)	~128.5	-
cis	C-1, C-4 (methine)	~71.0
C-2, C-3, C-5, C-6 (methylene)	~28.5	
Carbonyl (C=O)	~166.0	-
Aromatic (ipso)	~130.5	-
Aromatic (para)	~133.0	-
Aromatic (ortho)	~129.7	-
Aromatic (meta)	~128.5	-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below represents the expected characteristic absorption bands for **1,4-dibenzoyloxycyclohexan**e.

Table 3: Predicted IR Absorption Bands for 1,4-Dibenzoyloxycyclohexane



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
3000-2850	Medium	Aliphatic C-H Stretch
~1720	Strong, Sharp	Ester C=O Stretch
1600-1475	Medium-Weak	Aromatic C=C Stretch
1300-1100	Strong	Ester C-O Stretch
750-690	Strong	Aromatic C-H Bend (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data is based on Electrospray Ionization (ESI).

Table 4: Predicted Mass Spectrometry Data for 1,4-Dibenzoyloxycyclohexane

m/z	Predicted Ion	Notes
324	[M]+	Molecular Ion (for C20H20O4)
202	[M - C ₇ H ₅ O ₂] ⁺	Loss of a benzoyloxy radical
122	[C7H6O2] ⁺	Benzoic acid cation
105	[C7H5O]+	Benzoyl cation (often the base peak)
77	[C ₆ H ₅]+	Phenyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Accurately weigh 10-20 mg of the **1,4-dibenzoyloxycyclohexane** sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1][2] Add a small drop of tetramethylsilane (TMS) to serve as an internal standard.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.[1]
- Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then perform a series of automated or manual steps:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent (CDCI₃) to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved peaks.
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
 - Acquisition: A standard pulse program is used to acquire the Free Induction Decay (FID).
 The number of scans is set to achieve an adequate signal-to-noise ratio.[1][3]
- Processing: The acquired FID is subjected to a Fourier transform to generate the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: Place 1-2 mg of the solid 1,4-dibenzoyloxycyclohexane sample into an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
 [4]
- Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[5]
- Pellet Formation: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin,



transparent or translucent pellet.[4]

 Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the **1,4-dibenzoyloxycyclohexan**e sample (approximately 10-100 pmol/μL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water (50:50 v/v). To enhance ionization in positive ion mode, add 0.1% formic acid to the solution.[6][7]
- Infusion/Injection: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or injected through a liquid chromatography (LC) system.[6][8]
- Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation. As the droplets shrink, the charge density increases, eventually leading to the formation of gas-phase ions.[9][10]
- Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or timeof-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural characterization of a synthesized compound like **1,4-dibenzoyloxycyclohexan**e using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization of Organic Compounds.

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